molecular formula C10H12N2 B1366698 2-(Propylamino)benzonitrile CAS No. 74396-53-5

2-(Propylamino)benzonitrile

Cat. No.: B1366698
CAS No.: 74396-53-5
M. Wt: 160.22 g/mol
InChI Key: KIIOPQYCYPGLIF-UHFFFAOYSA-N
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Description

2-(Propylamino)benzonitrile is a chemical compound that belongs to the class of benzonitriles. It is characterized by the presence of a propylamino group attached to the benzene ring, along with a nitrile group. This compound is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-(Propylamino)benzonitrile involves the Buchwald-Hartwig coupling reaction. The process typically includes the following steps :

    Reactants: 2-bromobenzonitrile and propylamine.

    Catalysts: Tris(dibenzylideneacetone)dipalladium(0) and 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP).

    Base: Sodium tert-butoxide.

    Solvent: Toluene.

    Conditions: The reaction mixture is heated to 90°C for 24 hours under an inert atmosphere using the Schlenk technique.

The reaction yields this compound with a high purity of 95%.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The amino group can be oxidized to form corresponding nitro compounds.

Common Reagents and Conditions

    Substitution: Sodium cyanide for nucleophilic substitution.

    Reduction: Lithium aluminum hydride for reducing the nitrile group.

    Oxidation: Potassium permanganate for oxidizing the amino group.

Major Products

    Reduction: Propylaminobenzylamine.

    Oxidation: Propylaminonitrobenzene.

Scientific Research Applications

2-(Propylamino)benzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activity and therapeutic applications.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Propylamino)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The propylamino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)benzonitrile
  • 2-(Ethylamino)benzonitrile
  • 2-(Butylamino)benzonitrile

Uniqueness

2-(Propylamino)benzonitrile is unique due to its specific propylamino group, which imparts distinct chemical and biological properties compared to its analogs. The length of the propyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

2-(propylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIOPQYCYPGLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447574
Record name 2-(Propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74396-53-5
Record name 2-(Propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 3, the title compound was synthesized from 2-fluorobenzonitrile and n-propylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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